molecular formula C7H6N4O B2545196 2-cyano-N-(pyrazin-2-yl)acetamide CAS No. 90158-75-1

2-cyano-N-(pyrazin-2-yl)acetamide

Cat. No.: B2545196
CAS No.: 90158-75-1
M. Wt: 162.152
InChI Key: FQFFHAQEZXWDOL-UHFFFAOYSA-N
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Description

2-cyano-N-(pyrazin-2-yl)acetamide is a chemical compound with the molecular formula C7H6N4O It is a derivative of cyanoacetamide, where the cyano group is attached to an acetamide moiety, and the acetamide nitrogen is bonded to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(pyrazin-2-yl)acetamide typically involves the reaction of pyrazin-2-amine with cyanoacetic acid or its derivatives. One common method is the direct condensation of pyrazin-2-amine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(pyrazin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines or thiols in the presence of a base like sodium hydroxide.

    Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

    Reduction: Lithium aluminum hydride or other suitable reducing agents under anhydrous conditions.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Condensation: Formation of heterocyclic compounds such as pyrazolines or pyridines.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-cyano-N-(pyrazin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-cyano-N-(pyrazin-2-yl)acetamide is primarily related to its ability to interact with biological targets through its cyano and pyrazine moieties. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on enzymes or receptors. The pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-cyanoacetamide: A simpler analog without the pyrazine ring, used in similar synthetic applications.

    N-(pyrazin-2-yl)acetamide: Lacks the cyano group, used in the synthesis of heterocyclic compounds.

    2-cyano-N-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of pyrazine, with similar reactivity and applications.

Uniqueness

2-cyano-N-(pyrazin-2-yl)acetamide is unique due to the presence of both the cyano and pyrazine groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile synthetic applications and potential therapeutic uses that are not as readily achievable with simpler analogs.

Properties

IUPAC Name

2-cyano-N-pyrazin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-2-1-7(12)11-6-5-9-3-4-10-6/h3-5H,1H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFFHAQEZXWDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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